molecular formula C5H10OS2 B1585464 2-(Methyldithio)isobutyraldehyde CAS No. 67952-60-7

2-(Methyldithio)isobutyraldehyde

Cat. No. B1585464
CAS RN: 67952-60-7
M. Wt: 150.3 g/mol
InChI Key: VLBWEJJOETYCSE-UHFFFAOYSA-N
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Description

“2-(Methyldithio)isobutyraldehyde” is a chemical compound with the molecular formula C5H10OS2 . It is also known as "2-Methyl-2-(methyldithio)propanal" . This compound is used in the field of synthetic aroma chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Methyldithio)isobutyraldehyde” consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 150.262 Da, and the monoisotopic mass is 150.017303 Da .


Physical And Chemical Properties Analysis

“2-(Methyldithio)isobutyraldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 184.2±23.0 °C at 760 mmHg, and a flash point of 61.7±12.7 °C . It has a molar refractivity of 41.4±0.3 cm3, and a molar volume of 136.4±3.0 cm3 . The compound is practically insoluble in water .

Scientific Research Applications

Trimerization and Film Forming Auxiliaries

Trimerization of 2-methylpropanal (isobutyraldehyde), a similar compound, has been demonstrated as an effective method to synthesize derivatives used as film-forming auxiliaries in paints. Solid sodium hydroxide catalyzes this process with high yield, emphasizing the potential of aldehydes like 2-(Methyldithio)isobutyraldehyde in polymer and paint industries (Li, Luo, Qian, & Chen, 2014).

Homogeneous Oxidation in Catalyst Studies

A study on the homogeneous oxidation of methyl isobutyrate with oxygen catalyzed by metal complexes, including isobutyraldehyde, suggests the application of 2-(Methyldithio)isobutyraldehyde in fine chemical synthesis. This research highlights the versatility of aldehydes in catalytic processes, where different temperature and pressure conditions are applied (Ellis & Kozhevnikov, 2002).

Photosynthetic Recycling of CO2

The genetic engineering of Synechococcus elongatus PCC7942 to produce isobutyraldehyde from CO2 illustrates a novel application in biofuel production. This approach, potentially applicable to 2-(Methyldithio)isobutyraldehyde, represents a promising direction for renewable energy and carbon recycling (Atsumi, Higashide, & Liao, 2009).

Synthesis from Alcohols

Research progress in synthesizing isobutylaldehyde from alcohols reveals potential methods applicable to 2-(Methyldithio)isobutyraldehyde. This could provide insights into more efficient and sustainable synthetic routes for similar compounds (Wang Gang, 2013).

Oxidation of Red Wine

A study on the oxidation of red wines, involving the accumulation of isobutyraldehyde, might provide a basis for understanding the behavior of similar aldehydes in food and beverage industries. This could lead to improved preservation and flavor optimization techniques (Bueno et al., 2018).

Safety And Hazards

“2-(Methyldithio)isobutyraldehyde” is considered hazardous. It is combustible and harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting. If swallowed, one should call a poison center or doctor/physician if they feel unwell .

properties

IUPAC Name

2-methyl-2-(methyldisulfanyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBWEJJOETYCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070903
Record name Propanal, 2-methyl-2-(methyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9070903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

46.00 °C. @ 1.00 mm Hg
Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038889
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water;soluble in alcohol and oils
Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.100
Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Methyldithio)isobutyraldehyde

CAS RN

67952-60-7
Record name 2-Methyl-2-(methyldithio)propanal
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Record name 2-(Methyldithio)isobutyraldehyde
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Record name Propanal, 2-methyl-2-(methyldithio)-
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Record name Propanal, 2-methyl-2-(methyldithio)-
Source EPA DSSTox
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Record name 2-methyl-2-(methyldithio)propionaldehyde
Source European Chemicals Agency (ECHA)
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Record name 2-(METHYLDITHIO)ISOBUTYRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80.00 to 83.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Galardon, M Giorgi, I Artaud - Dalton Transactions, 2007 - pubs.rsc.org
The first complexes containing both a sulfur atom and a hydroxamate moiety coordinated to a biologically relevant transition metal were synthesized as models for the structure of …
Number of citations: 19 pubs.rsc.org

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